molecular formula C34H68O2 B147972 2-Hexyldodecyl hexadecanoate CAS No. 134112-34-8

2-Hexyldodecyl hexadecanoate

Cat. No.: B147972
CAS No.: 134112-34-8
M. Wt: 508.9 g/mol
InChI Key: RXHUBAANTRZHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexyldodecyl hexadecanoate (CAS 134112-34-8) is a high-purity ester compound offered for industrial and research-grade applications. It is supplied with a typical content of 99.0% and is commonly packaged in 25kg cardboard drums. This compound belongs to a class of fatty acid esters that are widely recognized for their utility in advanced material science and formulation chemistry. These esters are primarily valued as emollients and texture enhancers in the development of cosmetic and personal care formulations, where they impart a smooth, silky feel and help to improve product stability and spreadability. Furthermore, their waxy, solid nature at room temperature makes them excellent candidates for use as structural lipids in the creation of Solid Lipid Nanoparticles (SLNs), a promising drug delivery system known for its biocompatibility and ability to control the release of active ingredients. Researchers also utilize this compound as a model substance in studies involving hydrophobic matrices, emulsion systems, and the synthesis of complex lipid-based materials. This product is strictly for Research Use Only.

Properties

CAS No.

134112-34-8

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

IUPAC Name

2-hexyldodecyl hexadecanoate

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-15-17-18-19-20-21-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-22-16-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

RXHUBAANTRZHJN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCCCC

Synonyms

Hexadecanoic acid, 2-hexyldodecyl ester

Origin of Product

United States

Synthesis Methodologies and Catalysis for 2 Hexyldodecyl Hexadecanoate

Chemical Esterification Routes

Conventional Acid-Catalyzed Synthesis

Traditional methods for producing 2-hexyldodecyl hexadecanoate (B85987) have often employed homogeneous acid catalysts. While effective in driving the esterification reaction, these catalysts can introduce challenges related to their separation from the product mixture and potential environmental concerns.

Thionyl chloride (SOCl₂) is a highly effective reagent for the esterification of carboxylic acids like hexadecanoic acid with alcohols such as 2-hexyldodecanol. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial conversion of the carboxylic acid into a more reactive acyl chloride intermediate. libretexts.orglibretexts.orgchemistrysteps.com

The hydroxyl group of the carboxylic acid attacks the thionyl chloride, leading to the formation of a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group. libretexts.orglibretexts.org This intermediate then undergoes nucleophilic attack by the chloride ion generated in the process. libretexts.org The subsequent decomposition of this intermediate yields the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The formation of these gaseous products helps to drive the reaction to completion. masterorganicchemistry.com The highly reactive acyl chloride then readily reacts with 2-hexyldodecanol to form the final ester, 2-hexyldodecyl hexadecanoate. researchgate.net Despite its effectiveness, the corrosive nature of thionyl chloride and the production of acidic byproducts require careful handling and purification procedures. masterorganicchemistry.com

As an alternative to liquid acids, sulfated zirconia (SZ) and promoted zirconia solid acid catalysts have gained attention for esterification reactions. rsc.orgresearchgate.net These catalysts offer the advantage of being easily separable from the reaction mixture.

Sulfated zirconia is a robust superacid catalyst that has shown high activity in the esterification of various fatty acids with different alcohols. rsc.org Its catalytic prowess stems from a high sulfur content, larger pores, and strong acid sites. rsc.org Zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂ · 4H₂O) has also been identified as an efficient and environmentally friendly catalyst for the esterification of fatty acids with branched alcohols under solvent-free conditions, demonstrating high catalytic activity and low toxicity. researchgate.net

Promoting zirconia with other metal oxides can further enhance its catalytic properties. The performance of these catalysts is significantly influenced by factors such as the sulfation agent used and the calcination conditions of the zirconium hydroxide (B78521) intermediate. rsc.org Studies have shown that sulfated zirconia catalysts can achieve high conversions of fatty acids to esters. iieta.org For example, in the esterification of oleic acid, a conversion rate of over 80% was achieved in a relatively short time at low temperatures. iieta.org

Catalyst SystemReactantsKey Research Findings
Sulfated Zirconia (SZ)Fatty acids and various alcoholsDemonstrates significantly higher activity compared to catalysts made with sulfuric acid, attributed to higher sulfur content and stronger acid sites. rsc.org Robust and does not leach sulfonic groups. rsc.org
Zirconium Sulfate Tetrahydrate (Zr(SO₄)₂ · 4H₂O)Fatty acids and branched alcoholsActs as an efficient and low-toxicity catalyst under solvent-free conditions, with the Brønsted acid site being the active species. researchgate.net
Promoted ZirconiaMyristic acid and methanolAchieved 98–100% conversion of myristic acid at 60°C after 5 hours with very low catalyst concentrations. researchgate.net

Heterogeneous Catalysis Development

To overcome the limitations of homogeneous catalysts, there has been a significant focus on developing solid, reusable heterogeneous catalysts for synthesizing this compound. These catalysts offer a more sustainable and efficient production pathway.

Basic metal oxides like magnesium oxide (MgO) have been explored as effective catalysts in esterification and transesterification reactions. nih.gov Magnesium oxide's catalytic activity is attributed to its strong basic surface properties. nih.gov

The synthesis of ester products can be achieved through processes like interesterification, where a mixture of different ester compounds is reacted in the presence of a catalyst. google.com For instance, a catalyst comprising calcium oxide and magnesium oxide has been used for the interesterification of fatty esters. google.com The surface area of the catalyst can influence the reaction, with lower surface areas sometimes being preferred to reduce the formation of metal soaps. google.com The development of 3D porous MgO frameworks has also shown promise in catalysis. nih.govrsc.org

Catalyst SystemReactant TypesNotable Research Findings
Calcium Oxide and Magnesium OxideMixtures of different ester compoundsEffective for interesterification to produce ester products with altered melting points. google.com
3D Porous MgO with Ag⁰ NanoparticlesAryl alkynes and allylic chloridesEfficient for CO₂ insertion to form a range of esters and lactones with excellent yields and low E-factor. nih.govrsc.org The catalyst is also recyclable. nih.gov

A class of metal-free solid protonic acids, known as "sulfonated carbons," have emerged as highly effective catalysts. nih.gov These materials are created by functionalizing carbon structures with SO₃H groups, providing Brønsted acidity comparable to concentrated sulfuric acid. nih.govresearchgate.net

These SO₃H-functionalized carbon materials are versatile, water-tolerant solid acids that are considered potential replacements for liquid sulfuric acid. nih.govresearchgate.net They have demonstrated exceptional activity and selectivity in various catalytic processes, including those involving large molecules, often outperforming traditional solid acid catalysts. nih.gov The synthesis of these catalysts can be achieved from inexpensive and sustainable sources, such as glycerol (B35011) or palm empty fruit bunch. researchgate.netajgreenchem.com They are known for their high chemical and thermal stability and can be easily separated from reaction mixtures and reused without a significant loss of activity. ajgreenchem.com

Catalyst TypePreparation SourceKey Characteristics and Performance
SO₃H-CarbonGlycerol/glycerol-pitchEasy to prepare from sustainable raw material, moisture tolerant, and reusable. Achieved 97% conversion in the esterification of palmitic acid with cetyl alcohol. ajgreenchem.com
SO₃H-CarbonPalm Empty Fruit Bunch (PEFB)Generated via hydrothermal sulfonation, resulting in a catalyst with significant acid density and a substantially increased surface area after sulfonation. researchgate.net

Optimization of Chemical Synthesis Parameters

The chemical synthesis of esters like this compound, which involves the reaction of a carboxylic acid (hexadecanoic acid) with a branched alcohol (2-hexyldodecanol), is typically achieved through Fischer-Speier esterification. cir-safety.org This process is generally catalyzed by a strong acid. Optimization of this synthesis route is critical for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that are manipulated include temperature, reaction duration, reactant stoichiometry, and catalyst concentration.

Kinetic Studies of Temperature and Reaction Time

While specific kinetic studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on structurally similar long-chain branched esters. For instance, the synthesis of diesters from dodecanedioic acid and various branched alcohols demonstrates the critical interplay between temperature and reaction time. srce.hr

In a typical acid-catalyzed esterification, increasing the temperature generally accelerates the reaction rate, allowing equilibrium to be reached more quickly. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products.

Research on the synthesis of di(2-ethylhexyl) dodecanedioate, an ester with a similar branched alcohol moiety, provides insight into the effect of these parameters. The reaction is typically carried out at elevated temperatures, often between 120–130 °C, for several hours to drive the reaction towards completion. srce.hr The progress of the reaction is monitored over time to determine the point at which maximum conversion is achieved without significant product degradation.

Table 1: Effect of Reaction Time on Ester Synthesis Conversion (Illustrative) This table is based on general findings for long-chain ester synthesis and illustrates a typical progression. Specific data for this compound may vary.

Reaction Time (hours)Conversion (%)
145
275
388
492
593
Investigation of Reactant Molar Ratios and Catalyst Loading

The molar ratio of the reactants—2-hexyldodecanol and hexadecanoic acid—is a crucial variable. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, which is often the alcohol) can shift the equilibrium to favor the formation of the ester product. In the synthesis of esters from dicarboxylic acids and branched alcohols, an acid-to-alcohol molar ratio of 1:2 is standard for producing diesters. srce.hr For a monoester like this compound, ratios are often investigated starting from equimolar amounts (1:1), with slight excesses of the alcohol being tested to optimize conversion.

Catalyst loading also has a significant impact. For acid-catalyzed reactions using catalysts like sulfuric acid or p-toluenesulfonic acid, the concentration must be sufficient to achieve a reasonable reaction rate but not so high as to cause unwanted side reactions. srce.hr Studies on similar esters have employed catalyst amounts around 2% of the weight of the carboxylic acid. srce.hr

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a "greener" alternative to chemical methods, operating under milder conditions and often with higher selectivity, which reduces the formation of byproducts. Lipases are the primary enzymes used for this purpose due to their ability to catalyze esterification in non-aqueous environments.

Lipase-Mediated Esterification and Transesterification

The synthesis of this compound can be achieved via direct esterification of the parent acid and alcohol or through transesterification, where the alcohol reacts with a simple ester of hexadecanoic acid (e.g., methyl or ethyl hexadecanoate). Lipase-catalyzed synthesis is particularly advantageous for producing high-purity esters required in industries like cosmetics. The steric hindrance of the Guerbet alcohol (2-hexyldodecanol) can make enzymatic synthesis challenging, but certain lipases are effective. mdpi.com

Research into the synthesis of a similar branched ester, 2-octyl-1-dodecanoyl 2-methylhexanoate, found that conversions of over 95% could be achieved in a solvent-free system at 80 °C using an immobilized lipase (B570770). nih.gov Similarly, the enzymatic production of 2-ethylhexyl palmitate (an ester of hexadecanoic acid) has been optimized, achieving yields of 97%. google.com These studies highlight the viability of lipase-mediated routes for esters of hexadecanoic acid with branched alcohols.

Selection and Characterization of Microbial Lipase Sources

The choice of lipase is critical for successfully esterifying sterically hindered alcohols like 2-hexyldodecanol. Lipases are sourced from various microorganisms, including fungi, yeast, and bacteria. semanticscholar.org Not all lipases can accommodate the bulky structure of Guerbet alcohols.

Studies have shown that lipase A from Candida antarctica is capable of synthesizing esters from sterically hindered tertiary alcohols, whereas lipase B from the same organism is not. mdpi.com The immobilized form of Candida antarctica lipase B (commonly known as Novozym 435) is one of the most widely used and effective biocatalysts for synthesizing a variety of esters, including those with branched moieties. nih.gov Another successful lipase for this type of synthesis is from Candida sp. 99-125. google.com

Table 2: Microbial Lipase Sources for Branched Ester Synthesis

Microbial SourceCommon Name/FormEffectiveness with Branched AlcoholsReference
Candida antarctica (Lipase B)Novozym 435 (Immobilized)High nih.gov
Candida sp. 99-125Immobilized on fiber membraneHigh google.com
Candida cylindraceaImmobilized on nylonModerate nih.gov
Rhizomucor mieheiLipozyme RM IM (Immobilized)Moderate-High
Development and Performance of Immobilized Lipase Systems

Immobilizing lipases on solid supports is a key strategy for their industrial application. Immobilization enhances enzyme stability, simplifies product purification by preventing enzyme contamination, and, most importantly, allows for the reuse of the expensive biocatalyst over multiple reaction cycles. nih.gov

Various materials are used as supports, including porous acrylic resins (used for Novozym 435), chitosan, and fabric membranes. nih.govgoogle.comsemanticscholar.org In the synthesis of 2-ethylhexyl palmitate, a lipase from Candida sp. 99-125 immobilized on a fabric membrane was used in a packed bed bioreactor for over 300 hours with an average esterification yield of about 95%. google.com In another study on a different branched ester, the immobilized lipase Lipozyme® 435 retained over 96% of its initial activity after five consecutive uses, demonstrating excellent operational stability. nih.gov The performance of these systems depends on factors such as the support material, immobilization method, and the reaction medium, which can be optimized to maximize productivity and catalyst lifetime. nih.gov

Process Optimization in Biocatalytic Synthesis

The efficient biocatalytic synthesis of esters like this compound, often conducted via the esterification of hexadecanoic acid (palmitic acid) and 2-hexyldodecanol, is heavily reliant on the fine-tuning of reaction conditions. Lipases are the most commonly employed biocatalysts for this type of transformation due to their ability to function in non-aqueous media and their substrate specificity. nih.govscielo.br The optimization of this process involves a multifactorial approach, considering enzyme concentration, reaction medium, and the thermodynamic activity of water.

Influence of Enzyme Concentration and Activity

The concentration of the biocatalyst is a critical factor that directly impacts the rate of esterification. Generally, an increase in the amount of enzyme leads to a higher reaction rate and greater conversion, as it increases the number of available active sites for the substrates. scirp.org For instance, in the synthesis of neryl acetate, conversion increased when the enzyme loading was raised from 1% to 3% (w/w). scirp.org Similarly, in the production of puerarin (B1673276) palmitate, conversion rates rose with an enzyme concentration increase from 10 g/L to 40 g/L. nih.gov

However, this relationship is not always linear. Beyond a certain optimal concentration, the reaction rate may plateau or even decrease. This can be attributed to several factors, including mass transfer limitations caused by the aggregation of biocatalyst particles, which can hinder substrate diffusion. mdpi.com Another reason is the potential for increased water concentration in the microenvironment of the enzyme, particularly with immobilized preparations, which can shift the reaction equilibrium back towards hydrolysis, the reverse reaction of esterification. nih.govmdpi.com For the lipase-catalyzed synthesis of solketal (B138546) palmitate, increasing the biocatalyst concentration beyond an optimum level led to a decrease in conversion, possibly due to particle aggregation and changes in water activity. mdpi.com Therefore, determining the ideal enzyme concentration is a crucial step in maximizing yield and process efficiency.

Table 1: Effect of Enzyme Concentration on Ester Synthesis

Ester SynthesizedEnzyme Concentration Range TestedObservationReference
Neryl Acetate1% to 3% (w/w)Conversion increased with enzyme loading. scirp.org
Puerarin Palmitate10 g/L to >40 g/LConversion increased up to 40 g/L, then slightly decreased. nih.gov
Solketal PalmitateNot specified ranges, but effect notedHigh concentrations led to aggregation and reduced conversion. mdpi.com
Glucose MonodecanoateUp to 100 mg/mLProduct concentration increased up to an optimal enzyme concentration, then decreased. nih.gov
Effects of Solvent Systems and Reaction Medium

The choice of solvent or reaction medium is paramount in biocatalytic ester synthesis, as it must solubilize both the non-polar alcohol (2-hexyldodecanol) and the fatty acid (hexadecanoic acid) while maintaining the enzyme's catalytic activity. nih.gov The polarity of the solvent, often quantified by the logarithm of the partition coefficient (log P), plays a significant role.

Lipases generally exhibit higher stability and activity in hydrophobic (high log P) solvents compared to hydrophilic (low log P) ones. researchgate.net Hydrophilic solvents can "strip" the essential layer of water from the enzyme's surface, leading to denaturation and loss of activity. mdpi.com For the synthesis of palm-based wax esters, hexane (B92381) (log P = 3.5) was found to be the best solvent, yielding significantly higher conversion rates compared to more polar solvents like acetone (B3395972) (log P = -0.23) or 2-pentanone (log P = 0.91). researchgate.net

However, a solvent that is too hydrophobic may poorly dissolve the more polar substrates. Therefore, solvents of medium polarity often represent the best compromise. mdpi.com In some cases, a solvent-free system is the most environmentally friendly and economically viable option, eliminating the costs and hazards associated with organic solvents. mdpi.commdpi.com The synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate, a branched biolubricant, was successfully optimized in a solvent-free medium. mdpi.com The use of unconventional media like deep eutectic solvents (DES) is also an emerging area of research, offering a compromise between substrate solubility and enzyme stability. mdpi.com

Table 2: Influence of Solvent Polarity (log P) on Wax Ester Synthesis

SolventLog PRelative Yield (%)Reference
Hexane3.5100 researchgate.net
Iso-octane4.596 researchgate.net
Toluene2.575 researchgate.net
2-Pentanone0.9125 researchgate.net
Acetone-0.2315 researchgate.net
Role of Water Activity in Enzymatic Esterification

Water activity (a_w) is a key thermodynamic parameter in non-aqueous enzymology. It represents the amount of "free" water available in the system and is crucial for maintaining the enzyme's three-dimensional structure and catalytic function. science.gov For lipase-catalyzed esterification, which is a reversible reaction, water is both a requirement for enzyme activity and a product of the reaction.

An optimal, low level of water activity is necessary to preserve the enzyme's conformational flexibility. mdpi.com However, as the esterification reaction proceeds, water is produced, which can increase the local water activity. If the water activity becomes too high, the reaction equilibrium can shift towards hydrolysis, thereby decreasing the final ester yield. mdpi.com Conversely, if the system is too dry, the enzyme may become rigid and inactive. mdpi.com

Therefore, controlling water activity is essential for maximizing product conversion. This can be achieved by adding molecular sieves to the reaction medium to sequester the water produced or by carrying out the reaction under vacuum. mdpi.com In the synthesis of hexyl acetate, the added water content was one of the variables evaluated to optimize molar conversion. nih.gov The optimal water activity is specific to the enzyme and the reaction system and must be determined empirically. science.gov

Biocatalyst Reusability and Operational Stability

The operational stability of the immobilized biocatalyst is a measure of how well it retains its activity over repeated use. In the synthesis of a second-generation biolubricant, the immobilized lipase Lipozyme® 435 was reused for five consecutive cycles and retained over 96% of its initial activity. mdpi.com This high stability significantly improves the productivity of the enzyme. mdpi.com Similarly, in the synthesis of solketal palmitate, an immobilized lipase from Thermomyces lanuginosus retained 87% of its initial activity after seven successive reaction batches. mdpi.com The stability can be affected by factors such as temperature, the solvent system, and potential inhibition by substrates or products. scirp.orgmdpi.com

Table 3: Biocatalyst Reusability in Ester Synthesis

Ester SynthesizedBiocatalystNumber of CyclesRemaining ActivityReference
2-Octyl-1-dodecanoyl 2-methylhexanoateLipozyme® 435596.03% mdpi.com
Solketal PalmitateTLL–Octyl–SiO₂787% mdpi.com
Glucose MonodecanoateImmobilized Lipase5No significant loss of activity observed. mdpi.com

Comparative Analysis of Enzymatic versus Chemical Synthesis Efficiencies

The synthesis of esters like this compound can be achieved through both traditional chemical catalysis and biocatalysis. Each approach has distinct advantages and disadvantages regarding efficiency, sustainability, and process conditions.

Chemical Synthesis:

Conditions: Typically requires high temperatures and pressures, and often uses strong acid or base catalysts (e.g., Fischer esterification). mdpi.comcir-safety.org

Advantages: Generally fast reaction rates and high yields. The catalysts are often inexpensive.

Disadvantages: The harsh conditions are energy-intensive and can lead to side reactions, such as dehydration and etherification of the alcohol, resulting in colored byproducts and reduced purity. mdpi.com This necessitates extensive and costly downstream purification steps. The catalysts are often corrosive and generate hazardous waste, posing environmental concerns. the-scientist.com

Enzymatic Synthesis:

Conditions: Operates under mild conditions, typically at lower temperatures (40-80 °C) and atmospheric pressure. nih.govmdpi.com

Advantages: The high selectivity (regio- and stereoselectivity) of enzymes minimizes byproduct formation, leading to a purer product and simplifying purification. nih.govmdpi.com The process is more energy-efficient and environmentally friendly, aligning with the principles of Green Chemistry. mdpi.commdpi.com Biocatalysts are biodegradable and non-toxic.

Disadvantages: Enzymes are generally more expensive than chemical catalysts, although this cost can be offset by high reusability. mdpi.com Reaction rates can sometimes be slower than in chemical processes. The enzyme's activity can be susceptible to inhibition by substrates or products. scielo.br

Analytical Chemistry and Characterization of 2 Hexyldodecyl Hexadecanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-Hexyldodecyl hexadecanoate (B85987).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a long-chain ester like 2-Hexyldodecyl hexadecanoate, specific proton signals would be expected. The protons on the methyl groups (CH₃) at the ends of the alkyl chains would appear as a triplet at approximately 0.88 ppm. A broad multiplet around 1.25 ppm would correspond to the numerous methylene (B1212753) groups (CH₂) within the long alkyl chains. The protons on the methylene group adjacent to the ester oxygen (OCH₂) would be shifted downfield, appearing as a triplet around 4.05 ppm due to the deshielding effect of the oxygen atom. The protons on the methylene group alpha to the carbonyl group (C=O) would likely resonate around 2.28 ppm as a triplet.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include a peak for the carbonyl carbon of the ester at approximately 173.9 ppm. The carbon of the OCH₂ group would appear around 67.5 ppm. The various methylene carbons in the long alkyl chains would produce a cluster of peaks in the range of 22.7 to 31.9 ppm. The terminal methyl carbons would be observed at a characteristic chemical shift of about 14.1 ppm. googleapis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

Functional Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O) - ~173.9
Methylene adjacent to ester oxygen (OCH₂) ~4.05 (triplet) ~67.5
Methylene alpha to carbonyl (CH₂-C=O) ~2.28 (triplet) ~34.4
Methylene chains ((CH₂)n) ~1.25 (multiplet) ~22.7 - 31.9
Terminal Methyl (CH₃) ~0.88 (triplet) ~14.1

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band would be a strong C=O stretching vibration characteristic of an ester, typically appearing in the region of 1740-1735 cm⁻¹. The spectrum would also display strong C-H stretching vibrations from the long alkyl chains in the 2920-2850 cm⁻¹ range. A C-O stretching vibration would also be present, usually observed between 1250 and 1150 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O) Stretch 1740 - 1735
Alkyl (C-H) Stretch 2920 - 2850
Ester (C-O) Stretch 1250 - 1150

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and semi-volatile compounds like this compound. researchgate.net In this technique, the compound is first vaporized and separated based on its boiling point and interactions with the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. For instance, in the analysis of complex mixtures like oil, GC-MS can identify and quantify the presence of various esters, including this compound. researchgate.net

For less volatile compounds or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC can effectively analyze non-chromophoric compounds like this compound. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for detecting saturated esters. The separation in HPLC is based on the compound's polarity and interaction with the stationary and mobile phases, allowing for the determination of its purity and concentration in a sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural details of this compound. When the molecule is ionized, it forms a molecular ion (M+), the peak of which in the mass spectrum indicates the molecular weight of the compound. savemyexams.com For this compound (C₃₄H₆₈O₂), the predicted monoisotopic mass is 508.52194 Da. uni.lu

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure. For an ester like this compound, common fragmentation pathways include cleavage at the ester linkage. This can result in the formation of an acylium ion from the hexadecanoate portion and an alkyl cation from the 2-hexyldodecyl alcohol portion. Analyzing these fragment ions helps to confirm the specific fatty acid and alcohol components of the ester. For example, a significant peak corresponding to the loss of the 2-hexyldodecyl group would be expected.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of less polar and volatile compounds. In the context of long-chain esters like this compound, APCI-MS typically generates a protonated molecule, [M+H]⁺, which allows for the determination of the molecular weight. aocs.org The stability of this ion and the extent of fragmentation can be influenced by instrumental parameters, such as the cone voltage. uva.nl

The fragmentation pattern in APCI-MS can provide valuable structural information. For large esters, fragmentation often occurs at the ester linkage. In positive ion mode, this can lead to the formation of diacylglycerol-like fragment ions, or in this case, fragments corresponding to the loss of the hexadecanoate group or the 2-hexyldodecanol group. aocs.org For instance, in the analysis of other palmitoyl (B13399708) esters, the palmitate anion ([M-H]⁻) has been observed as the base peak in negative ion mode due to extensive fragmentation. nih.gov The stability of the molecule can be influenced by its structure; for example, the presence of intramolecular hydrogen bonding in related compounds has been shown to stabilize the molecular ion and reduce fragmentation. nih.gov

Predicted mass spectrometry data for this compound highlights the expected adducts that would be observed in an APCI-MS analysis. uni.lu

Table 1: Predicted APCI-MS Data for this compound uni.lu

Adduct m/z (mass-to-charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 509.52922 246.6
[M+Na]⁺ 531.51116 252.9
[M+NH₄]⁺ 526.55576 246.7
[M+K]⁺ 547.48510 253.8
[M-H]⁻ 507.51466 229.2
[M+HCOO]⁻ 553.52014 252.2

This data is computationally predicted and serves as a reference for experimental analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful soft ionization technique, particularly useful for high molecular weight, non-volatile, and thermally labile compounds like this compound. diva-portal.org In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. The laser irradiation causes the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase, typically as a singly charged ion (e.g., [M+H]⁺, [M+Na]⁺).

A key advantage of MALDI-TOF is the minimal fragmentation it produces, making it ideal for accurate molecular weight determination. diva-portal.orgshimadzu.com While extensively used for large biomolecules like proteins and peptides, its principles are directly applicable to large synthetic esters. nih.govnih.govsmw.ch The "time-of-flight" analyzer separates ions based on their mass-to-charge ratio, offering high resolution and mass accuracy. diva-portal.org

For this compound, MALDI-TOF analysis would be expected to yield a strong signal for the intact molecular ion, confirming its molecular weight of 508.95 g/mol . Advanced techniques, such as post-source decay (PSD) or collision-induced dissociation (CID) in a TOF-TOF configuration, could be employed if structural fragmentation information is desired. shimadzu.com The development of novel chip-based targets and advanced peak-picking algorithms continues to improve the mass accuracy and sensitivity of MALDI-TOF analysis, allowing for detection at very low concentrations. diva-portal.org

Other Advanced Characterization Methodologies

The synthesis of this compound, a Guerbet ester, involves catalytic processes. The characterization of these catalysts is crucial for optimizing the reaction yield and purity of the final product. Advanced methodologies like X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) are indispensable for this purpose.

X-ray Diffraction (XRD) for Catalyst Characterization

X-ray Diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of catalysts used in esterification reactions. mdpi.com During the synthesis and preparation of heterogeneous catalysts, such as those involving metal oxides supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), XRD is used to identify the crystalline phases present. liverpool.ac.uk

In-situ XRD studies allow researchers to monitor the structural evolution of a catalyst under actual synthesis or reaction conditions. mdpi.comnih.gov This can reveal the transformation of a catalyst precursor into its active phase, for example, the decomposition of a metal salt into a metal oxide upon calcination. mdpi.com Furthermore, XRD data can be used to calculate the average crystallite size of the active catalytic particles via the Scherrer equation. This is critical because the particle size can significantly influence the catalyst's activity and selectivity. The technique also helps in identifying the formation of specific ordered intermetallic compounds or mixed oxides, which can be crucial for catalytic performance. nih.govresearchgate.net

| Lattice Parameters | Measures changes in the crystal lattice, indicating doping or alloy formation. nih.gov | Provides insight into the interaction between the active metal and the support. |

Thermogravimetric Analysis (TGA) for Thermal Stability of Catalysts

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique used to measure changes in the mass of a material as a function of temperature. In catalysis, TGA is vital for assessing the thermal stability of both catalyst precursors and the final calcined catalysts. longdom.org

By heating a catalyst sample under a controlled atmosphere, a TGA curve (mass vs. temperature) is generated. This curve can reveal several key properties:

Decomposition Temperatures: It shows the temperatures at which precursor materials decompose to form the active catalyst. longdom.org

Thermal Stability: It determines the maximum temperature at which the catalyst is stable before it starts to degrade or undergo phase changes. longdom.orgetamu.edu This is crucial for ensuring the catalyst can withstand the conditions of the esterification reaction.

Compositional Analysis: TGA can help determine the composition of a catalyst, such as the amount of active metal loading or the quantity of hydrated water. longdom.org

Catalyst Deactivation: For spent catalysts, TGA can quantify the amount of coke or other deposits that have formed on the surface, which is a common cause of deactivation. researchgate.netacademicjournals.org

Table 3: Illustrative TGA Data for a Heterogeneous Catalyst

Temperature Range (°C) Mass Loss (%) Associated Event Interpretation
50 - 150 5% Desorption of physisorbed water Indicates moisture content of the catalyst.
200 - 400 15% Decomposition of metal precursor (e.g., nitrate, acetate) Defines the necessary calcination temperature for precursor conversion to oxide. longdom.org
400 - 700 2% Gradual loss from support dehydroxylation Characterizes the thermal behavior of the support material.

Development and Validation of Novel Analytical Protocols

The complexity and structural similarity of long-chain esters necessitate the development and validation of novel and robust analytical protocols for their accurate identification and quantification. Standard methods may not always provide the required specificity or sensitivity.

Recent advancements have focused on improving sample preparation, chromatographic separation, and detection. For instance, novel isolation procedures for long-chain acyl esters using solid-phase extraction have been developed to achieve high-recovery purification from complex matrices. nih.gov Another approach involves the derivatization of the analyte to enhance its detection by techniques like High-Pressure Liquid Chromatography (HPLC). The conversion of long-chain fatty acids into 2-naphthacyl esters, for example, allows for sensitive detection by both HPLC and mass spectrometry. acs.org

For quantitative analysis, protocols involving the complete transesterification of esters into simpler fatty acid methyl esters (FAMEs) followed by Gas Chromatography (GC) are common. A validated method using trimethylsulphonium hydroxide (B78521) (TMSH) has shown high accuracy for determining the degree of substitution in long-chain cellulose (B213188) esters, a principle applicable to other complex esters. researchgate.net Furthermore, advanced tandem mass spectrometry (MS/MS) methods are being developed to pinpoint specific structural features, such as the location of branching in the alkyl chains of fatty acid esters, which is highly relevant for Guerbet esters like this compound. acs.org

Table 4: Examples of Novel Analytical Protocols for Long-Chain Esters and Related Compounds

Protocol Technique(s) Application Key Finding/Advantage Reference
Direct Transesterification TMSH reagent, Gas Chromatography (GC) Quantification of long-chain cellulose esters. Allows for accurate determination of the degree of substitution over a wide range. researchgate.net
Solid-Phase Extraction 2-(2-pyridyl)ethyl-functionalized silica gel Isolation and purification of long-chain acyl-coenzyme A esters. Achieves high recovery (83-90%) for esters of varying chain lengths. nih.gov
Derivatization for HPLC-MS 2-naphthacyl ester derivatization, HPLC-MS Determination of long-chain fatty acids. Enhances detectability for trace-level analysis. acs.org

Environmental Fate and Biodegradation of 2 Hexyldodecyl Hexadecanoate

Factors Influencing Biodegradability

The rate and extent of biodegradation are not intrinsic properties alone but are heavily influenced by both the molecule's structure and the characteristics of the environment it enters. ctpa.org.ukwikipedia.org

The chemical architecture of an ester is a critical determinant of its susceptibility to microbial attack. nih.gov

Chain Length: 2-Hexyldodecyl hexadecanoate (B85987) is a C40 ester, possessing very long hydrocarbon chains. Generally, increasing chain length leads to lower water solubility, which can reduce the availability of the chemical to microbial enzymes and slow the rate of degradation. frontiersin.org

Branching: The alcohol portion of the molecule, 2-Hexyldodecanol, is a Guerbet alcohol, characterized by branching at the beta-position. researchgate.net This branching significantly lowers the melting point, making the ester a liquid with favorable properties for lubricants and cosmetics. researchgate.net However, this branching can also create steric hindrance, potentially impeding the access of lipase (B570770) enzymes to the ester bond. nih.gov Studies on various alkyl esters have shown that branching in the alcohol or acid moiety can decrease the rate and completeness of biodegradation compared to linear analogues. nih.govresearchgate.net Despite this, Guerbet esters are recognized as being biodegradable. mdpi.comresearchgate.net

The environmental context plays a decisive role in whether and how quickly biodegradation occurs. researchgate.net

Environmental Matrices: In aquatic systems, 2-Hexyldodecyl hexadecanoate's low water solubility would cause it to adsorb to suspended particles and accumulate in sediment. mdpi.com In soil environments, similar adsorption to organic matter would occur. nih.gov This sorption can reduce the concentration of the ester freely available to microorganisms in the water or soil pore water, thereby decreasing the degradation rate. mdpi.com

Environmental Conditions: Several factors can limit or enhance microbial activity. wikipedia.org These include temperature, pH, and the availability of oxygen. researchgate.net Aerobic degradation is generally faster than anaerobic degradation. ctpa.org.uk The presence of a healthy, adapted microbial population is also essential for efficient breakdown. nih.gov

The following table summarizes the key factors that influence the biodegradability of large branched-chain esters like this compound.

Factor CategorySpecific FactorEffect on Biodegradability of this compoundReference(s)
Molecular Structure Total Carbon Number (C40) Decreases water solubility, potentially slowing the rate of degradation. frontiersin.org
Long Fatty Acid Chain (C16) Substrate for lipase enzymes; degraded via β-oxidation after hydrolysis. europa.euresearchgate.net
Branched Guerbet Alcohol (C18) Steric hindrance from β-branching may slow enzymatic hydrolysis compared to linear alcohols. researchgate.netnih.gov
Environmental Matrix Sorption to Soil/Sediment Reduces bioavailability to microorganisms, potentially decreasing the degradation rate. mdpi.com
Environmental Conditions Temperature & pH Degradation rates are optimal within specific ranges suitable for microbial life. researchgate.net
Oxygen Availability Aerobic degradation is typically faster and more complete than anaerobic degradation. ctpa.org.uk
Microbial Population The presence of diverse and adapted microorganisms with lipase activity is crucial. researchgate.netnih.gov

Methodologies for Assessing Biodegradation

A variety of standardized methods are used to evaluate the biodegradability of chemical substances, including synthetic esters used in lubricants and cosmetics. ctpa.org.ukmaintonia.com These tests simulate environmental conditions and measure the conversion of the test substance into carbon dioxide, water, and biomass by microorganisms. ctpa.org.uk

Ready Biodegradability Tests: These are stringent screening tests that use a low concentration of microorganisms. nih.govd-nb.info Passing these tests indicates a substance will undergo rapid and ultimate degradation in the environment. Common methods include the OECD 301 series: ctpa.org.ukmaintonia.com

OECD 301F (Manometric Respirometry): Measures the oxygen consumed by microorganisms metabolizing the test substance in a closed vessel. nih.govlube-media.com

OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen over a 28-day period. nih.govd-nb.info

OECD 310 (CO₂ in Sealed Vessels): Quantifies the CO₂ produced from the complete mineralization of the substance. maintonia.com

Inherent Biodegradability Tests: These tests (e.g., OECD 302 series) use more favorable conditions, such as a higher concentration of microorganisms, to assess if a substance has the potential to biodegrade, even if slowly. ctpa.org.uk

Analytical Monitoring: Alongside respirometry, chemical analysis is used to track the degradation process. Techniques like gas chromatography-mass spectrometry (GC-MS) can monitor the disappearance of the parent ester and identify the formation of breakdown products, such as the corresponding alcohol and fatty acid. d-nb.infonih.gov

The table below outlines common methodologies for assessing the biodegradation of esters.

MethodologyPrincipleMeasured Parameter(s)Standard Guideline(s)Reference(s)
Manometric Respirometry Measures O₂ consumption by microorganisms in a closed system.Oxygen uptake over time.OECD 301F nih.govlube-media.com
Closed Bottle Test Measures depletion of dissolved O₂ in sealed bottles.Biochemical Oxygen Demand (BOD).OECD 301D d-nb.info
CO₂ Evolution Test Measures the CO₂ produced from the mineralization of the organic carbon in the test substance.Cumulative CO₂ production.OECD 301B, ISO 14593 ctpa.org.ukresearchgate.net
Radio-labeled Substance Test Uses a ¹⁴C-labeled test substance to trace its conversion to ¹⁴CO₂.¹⁴CO₂ evolution, incorporation into biomass.OECD 301B (variant) google.com
Chemical Analysis Tracks the concentration of the parent compound and its metabolites over time.Concentration of specific chemicals.- d-nb.infonih.gov

Quantitative Structure-Activity Relationships (QSAR) in Biodegradability Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, such as biodegradability. researchgate.net These models are built upon the principle that the structural and physicochemical properties of a molecule determine its behavior in biological systems. In the context of environmental science, QSARs are valuable for predicting the persistence of chemicals and for prioritizing substances for further testing, in line with regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). europa.eunih.gov

Currently, no specific QSAR studies have been published for this compound. However, by examining the structural components of this large ester molecule, it is possible to infer its likely biodegradability based on established QSAR principles for similar compounds, such as long-chain esters and branched alcohols.

The this compound molecule is an ester formed from hexadecanoic acid (a C16 straight-chain fatty acid) and 2-hexyldodecanol (a C18 branched Guerbet alcohol). Several structural features are known to influence biodegradability and are used as descriptors in QSAR models:

Ester Linkage: The presence of an ester group generally increases the likelihood of biodegradation. acs.org The ester bond is susceptible to hydrolysis by esterase enzymes, which are common in environmental microorganisms. umn.edu This initial hydrolysis step breaks the molecule into its constituent alcohol and carboxylic acid, which can then be further degraded. researchgate.net

Alkyl Chain Length: Long, unbranched alkyl chains, such as the hexadecanoyl portion of the molecule, are generally recognized as being susceptible to aerobic biodegradation through processes like β-oxidation. europa.eu

Branching: The 2-hexyldodecanol moiety introduces significant branching into the molecule. While linear alkanes are readily degraded, branching in alkyl chains can hinder biodegradation. acs.org The position and nature of the branching are critical. For instance, Guerbet alcohols, despite being branched, are reported to be more biodegradable than other synthetic branched alcohols. rsc.org

Molecular Size and Hydrophobicity: The large size and consequently high hydrophobicity (indicated by a high octanol-water partition coefficient, log Kow) of this compound can reduce its bioavailability to microorganisms, potentially slowing the rate of degradation. ecetoc.org

Several expert systems and QSAR models, such as BIOWIN, TOPKAT, and VEGA, are used to predict the biodegradability of chemicals. nih.gov These models use fragment contribution methods and statistical analysis of large datasets to make predictions. For a molecule like this compound, these models would consider the positive contribution of the ester group and the long alkyl chain, while also accounting for the negative impact of branching and high molecular weight.

The table below illustrates how different structural features, relevant to this compound, generally influence biodegradability predictions in QSAR models.

Structural FeatureGeneral Impact on BiodegradabilityRationale
Ester Group PositiveSusceptible to enzymatic hydrolysis, a common initial step in biodegradation. europa.eu
Long Linear Alkyl Chain PositiveReadily metabolized through pathways like β-oxidation in aerobic environments. europa.eu
Alkyl Chain Branching NegativeSteric hindrance can inhibit enzymatic attack and slow down degradation pathways. acs.org
Guerbet Alcohol Branching Moderately NegativeWhile still a point of hindrance, the specific β-branching of Guerbet alcohols is considered more biodegradable than other complex branching patterns. rsc.org
High Molecular Weight NegativeCan limit water solubility and bioavailability, reducing the rate of microbial uptake and degradation. ecetoc.org

Theoretical and Computational Chemistry Studies on 2 Hexyldodecyl Hexadecanoate

Quantum Mechanical Investigations

Quantum mechanics (QM) provides a fundamental understanding of chemical systems by solving the Schrödinger equation for the electrons within the molecule. arxiv.orgarxiv.org These methods are crucial for elucidating electronic properties and the precise geometry of molecules. For a molecule like 2-Hexyldodecyl hexadecanoate (B85987), QM calculations would typically be performed on a fragment of the molecule due to the high computational cost associated with large systems.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can map the electron density distribution across the 2-Hexyldodecyl hexadecanoate molecule. This analysis reveals the nature of its covalent bonds, identifying regions of high and low electron density.

Key insights from such an analysis would include:

Bonding in the Ester Group: The electronic structure of the carboxyl group (-COO-) is of primary interest. Calculations would detail the partial charges on the carbonyl carbon and oxygen atoms, as well as the single-bonded oxygen, revealing the polar nature of this functional group. This polarity is fundamental to understanding its interactions with other molecules.

Charge Distribution: The long alkyl chains (hexyl, dodecyl, and hexadecanoyl) are predominantly nonpolar. A Natural Bond Orbital (NBO) analysis would quantify the charge distribution, confirming the nonpolar character of the hydrocarbon portions and the polar nature of the ester linkage.

Orbital Interactions: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the ester group, indicating these are likely sites for electrophilic attack. The LUMO is often centered on the carbonyl carbon, a likely site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Table 1: Illustrative Partial Atomic Charges for the Ester Linkage in this compound (Calculated via DFT) This table is for illustrative purposes, showing typical values for an ester group.

Atom Partial Charge (e)
Carbonyl Carbon (C=O) +0.65 to +0.75
Carbonyl Oxygen (C=O) -0.50 to -0.60
Ester Oxygen (O-C) -0.40 to -0.50
Alpha-Carbon (Alcohol side) -0.10 to +0.05

Due to the presence of numerous single bonds, this compound can adopt a vast number of conformations. Conformational analysis using quantum mechanics helps identify the most stable (lowest energy) three-dimensional structures.

Rotational Barriers: QM can calculate the energy barriers for rotation around key single bonds, such as the C-O and C-C bonds within the ester group and at the branching point of the 2-hexyldodecyl chain. These barriers determine the flexibility of the molecule.

Stable Conformers: By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This reveals the preferred "folded" or "extended" conformations of the alkyl chains. For long-chain esters, folded conformations stabilized by weak intramolecular van der Waals forces are common. The branched structure of the 2-hexyldodecyl group introduces significant steric hindrance, which heavily influences the accessible conformations compared to a linear ester. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and bulk properties. unibo.it Unlike QM, MD uses classical mechanics with force fields, allowing for the simulation of much larger systems (e.g., thousands of molecules) over longer timescales (nanoseconds to microseconds). nih.govacs.org

MD simulations are ideal for studying how multiple this compound molecules interact with each other in a liquid or solid state.

Aggregation and Packing: Simulations starting from a random distribution of molecules can show how they self-assemble and pack. Due to its branched structure and long chains, this compound is likely to form a disordered, amorphous solid rather than a well-ordered crystal, explaining its liquid nature at low temperatures. google.comresearchgate.net MD simulations can predict bulk properties like density and the glass transition temperature, which are critical for applications like lubricants or cosmetics. acs.orgsemanticscholar.org Studies on similar branched esters have shown that they tend to form micelle-like structures or other aggregates in certain environments. semanticscholar.org

The behavior of this compound can change dramatically depending on the solvent. MD simulations can explicitly model the interactions between the ester and solvent molecules.

Polar vs. Nonpolar Solvents: In a nonpolar solvent (like hexane), the ester would likely adopt a more extended conformation, as the van der Waals interactions with the solvent are favorable. In a polar solvent (like water, though solubility is extremely low), the long alkyl chains would be driven to aggregate to minimize contact with the water, a phenomenon known as the hydrophobic effect. This could lead to the formation of micelles or surface films.

Conformational Changes: The solvent can alter the relative energies of different conformers. For example, a polar solvent might stabilize conformations where the polar ester group is more exposed, while a nonpolar solvent would favor conformations where the ester group is shielded by the alkyl chains. researchgate.net MD simulations can track these conformational transitions and determine the most probable structures in a given solvent.

Table 2: Illustrative Diffusion Coefficients for a Branched Ester in Different Solvents (from MD Simulations) This table is for illustrative purposes and shows expected trends.

Solvent Diffusion Coefficient (x 10⁻⁵ cm²/s) Description
Hexane (B92381) 1.5 - 2.5 High mobility in a nonpolar, low-viscosity solvent.
Toluene 0.8 - 1.5 Slower diffusion in a slightly more viscous aromatic solvent.
Acetone (B3395972) 1.0 - 2.0 Mobility influenced by solvent polarity and viscosity.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathway of chemical reactions, such as the esterification that forms this compound or the Guerbet reaction that produces its precursor alcohol. researchgate.net These studies calculate the energies of reactants, transition states, and products to determine the most likely reaction pathway. unibo.itrsc.org

The formation of this compound involves two key reactions:

Guerbet Reaction: The synthesis of the 2-Hexyldodecyl alcohol precursor from decyl alcohol. Computational studies on the Guerbet reaction can clarify the multi-step mechanism, which typically involves:

Alcohol dehydrogenation to an aldehyde.

Aldol (B89426) condensation between two aldehyde molecules.

Dehydration of the aldol adduct.

Hydrogenation of the resulting unsaturated aldehyde to yield the final branched alcohol. unibo.it Computational models can identify the rate-limiting step and explain how different catalysts (e.g., base catalysts) influence the reaction rate and selectivity. cardiff.ac.uk

Esterification: The reaction between 2-Hexyldodecyl alcohol and hexadecanoic acid (or its derivative). Computational modeling of this reaction (e.g., Fischer esterification) would involve:

Calculating the energy profile for the protonation of the carboxylic acid.

Modeling the nucleophilic attack of the alcohol on the carbonyl carbon.

Identifying the transition states for the formation and collapse of the tetrahedral intermediate.

Determining the energy barrier for the elimination of water.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, aiding in the optimization of synthetic routes. osti.gov

Prediction of Spectroscopic Properties and Experimental Validation

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on predicting the spectroscopic properties of this compound. While computational chemistry is a powerful tool for forecasting spectral data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, dedicated research applying these methods to this compound has not been published.

General computational approaches, often employing Density Functional Theory (DFT), are utilized to predict the spectroscopic characteristics of organic molecules, including long-chain esters. nih.govnih.gov For instance, methods exist for modeling the infrared spectra of long-chain fatty acid esters by treating the carbonyl (C=O) stretch as a chromophore and applying mixed quantum/classical mechanics approaches. aip.org Similarly, computational models are adept at predicting ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. nih.govescholarship.orgrsc.org These predictions are typically benchmarked against experimental data for accuracy. However, without specific studies on this compound, its theoretical spectroscopic profile remains uncharacterized.

Consequently, there is no experimental data available in the literature to validate any predicted spectroscopic properties for this compound.

The only available computational data for this compound comes from predictive models found in chemical databases such as PubChem. This data primarily consists of predicted collision cross sections for different adducts, which is a property relevant to ion mobility mass spectrometry rather than traditional spectroscopic methods like NMR or IR. uni.lu

Below is a table of the computationally predicted collision cross section (CCS) values for various adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺509.52922246.6
[M+Na]⁺531.51116252.9
[M-H]⁻507.51466229.2
[M+NH₄]⁺526.55576246.7
[M+K]⁺547.48510253.8
[M+H-H₂O]⁺491.51920247.0
[M+HCOO]⁻553.52014252.2
[M+CH₃COO]⁻567.53579253.7
[M]⁺508.52139247.7
[M]⁻508.52249247.7

Functional Properties and Material Science Applications of 2 Hexyldodecyl Hexadecanoate

Research into Lubricant Applications

Esters derived from Guerbet alcohols, such as 2-hexyldodecanol, are recognized for their favorable characteristics as lubricant base oils and additives. These properties include excellent thermal and oxidative stability, good low-temperature fluidity, and inherent biodegradability. The branched structure of 2-Hexyldodecyl hexadecanoate (B85987) suggests it may share these beneficial attributes, making it a candidate for high-performance and environmentally considerate lubricants.

Formulation Development of Biodegradable Oils and Greases

The development of biodegradable lubricants is a significant area of research driven by environmental regulations and a desire for sustainable technologies. Esters are a key class of base stocks for these formulations due to their ready biodegradability and versatile performance characteristics. While specific formulation studies detailing the use of 2-Hexyldodecyl hexadecanoate are not readily found in scientific literature, its chemical nature as a Guerbet ester makes it a plausible component. Guerbet esters, in general, are valued in lubricant formulations for their low pour points and good viscosity indices. researchgate.netmdpi.com The synthesis of branched-chain esters with varying hydrocarbon chain lengths has been explored to optimize performance properties, indicating that compounds like this compound could be tailored for specific biodegradable oil and grease applications. researchgate.net

Tribological Performance Studies of Ester-Based Lubricants

The tribological performance of a lubricant, its ability to reduce friction and wear between interacting surfaces, is critical. Long-chain esters are known to function as effective boundary lubricants. researchgate.netmdpi.comscilit.com Their polar ester groups promote adsorption onto metal surfaces, forming a protective film that prevents direct metal-to-metal contact.

Research on esters with similar structures to this compound provides insights into its potential tribological behavior. For instance, studies on dicarboxylic acid and oleyl alcohol-based esters have demonstrated that these compounds can act as boundary lubricants with low coefficients of friction. researchgate.net The introduction of branching in the ester's molecular structure can favorably influence its tribological properties. tandfonline.com For Guerbet alcohol esters, an increase in the carbon chain length has been shown to correlate with an increased load-carrying capacity and a decrease in wear scar diameter, suggesting enhanced lubricating performance. researchgate.net

Without specific studies on this compound, a precise data table of its tribological properties cannot be compiled. However, based on the performance of analogous esters, it is anticipated to exhibit good lubricity.

Investigation as Components in Gelled Compositions

The ability of certain compounds to form gels is crucial in a variety of applications, from cosmetics to industrial thickeners. The long alkyl chains of this compound suggest it could function as an oil-phase component in gelled systems.

Rheological Behavior of Ester-Polymer Gels

The rheological behavior, or the flow and deformation characteristics, of ester-polymer gels is a key area of study for understanding their texture, stability, and application performance. While no specific research on the rheological properties of gels containing this compound is available, its inclusion in cosmetic formulations, such as mascaras, points to its role in achieving desired viscosity and application properties.

Integration into Advanced Polymer Systems

The integration of functional molecules into advanced polymer systems is a strategy to impart specific properties to the final material. Patent literature indicates that this compound has been considered as a fluid lubricant in the formulation of magnetic layers for magnetic tapes. google.com In this application, the ester would be part of a complex polymer binder system, and its role would be to reduce friction at the tape-head interface, thereby preventing stick-slip phenomena and ensuring smooth operation. google.com This suggests a potential application for this ester in modifying the surface properties of polymer films.

Esterification for Poly-gamma-glutamic Acid Modification and Functionalization

Poly-γ-glutamic acid (PGA) is a naturally occurring anionic biopolymer with properties such as water solubility, biodegradability, and non-toxicity, making it suitable for various applications in medicine, cosmetics, and food industries. nih.govmdpi.com However, to broaden its utility, especially in applications requiring hydrophobicity or specific surfactant properties, its chemical structure is often modified. mdpi.com One of the primary methods for this modification is esterification, where the carboxyl groups of PGA are reacted with an alcohol to form an ester. mdpi.comrsc.org

The process involves converting the hydrophilic carboxyl groups (-COOH) on the PGA backbone into more hydrophobic ester groups. This is typically achieved by reacting PGA with alkyl halides, such as 1-bromohexadecane, in the presence of a promoter. scirp.orgmdpi.com The introduction of alkyl esters, like hexadecanoates, transforms the polymer's properties. For instance, the esterification of PGA with long alkyl chains significantly increases its hydrophobicity. mdpi.com This modification is confirmed through analytical techniques like 1H NMR spectroscopy, which shows chemical shifts indicative of the formation of an ester linkage. scirp.org

Researchers have explored various conditions to optimize this reaction. Factors such as the choice of solvent and the type of alkyl halide (iodide, bromide, or chloride) can influence the reaction's efficiency and yield. mdpi.com For example, polar aprotic solvents like N-Methylpyrrolidone (NMP) have been found to be favorable for the esterification process. mdpi.com This functionalization allows for the creation of new PGA-based materials with tailored properties for specific applications, such as emulsifiers or materials for food packaging. scirp.orgmdpi.com

Structure-Function Relationships in Ester-Modified Polymers

The relationship between the chemical structure of the ester used to modify poly-γ-glutamic acid and the resulting polymer's function is a critical area of study. The properties of the modified PGA are directly influenced by two main factors: the length of the attached alkyl chain and the degree of substitution (the percentage of carboxyl groups that have been esterified). scirp.org

Research has shown that even a low degree of substitution with long alkyl chains can significantly alter the polymer's characteristics. For instance, increasing the alkyl chain length can lead to a higher degree of alkylation under the same reaction conditions, suggesting that long-chain esters are more readily incorporated into the PGA structure. scirp.org These modifications can transform the water-soluble PGA into a material with strong emulsifying capabilities and improved moisture absorption and retention properties, making it a multifunctional surfactant. scirp.org

Below is a data table illustrating the chemical properties of PGA modified with different alkyl chains and degrees of substitution.

Polymer Designation Alkyl Chain Length (No. of Carbons) Degree of Alkylation (%) Solubility
PGA00Soluble
PGA-6-262Soluble
PGA-16-1.8161.8Insoluble

This table is based on data presented in studies on alkyl esterified poly-γ-glutamic acid, where designations like PGA-6-2 indicate a PGA polymer modified with a 6-carbon alkyl chain at a 2% degree of substitution. scirp.org

Exploration of Novel Derivatives for Enhanced Functionality

The exploration of novel derivatives of ester-modified polymers is a continuing area of research aimed at creating materials with highly specialized and enhanced functionalities. The versatility of the esterification process allows for the synthesis of a wide array of poly-γ-glutamic acid (PGA) derivatives by varying the structure of the alcohol used in the reaction. mdpi.comrsc.org This includes using branched-chain alcohols or alcohols with different saturation levels to produce esters like this compound.

The primary goal of creating these novel derivatives is to fine-tune the material's properties for advanced applications. By systematically altering the alkyl chain length, branching, and degree of substitution, researchers can control characteristics such as thermal stability, hydrophobicity, and emulsifying power. scirp.orgmdpi.com For example, the synthesis of γ-PGA propyl ester has been shown to yield a product with high thermal stability (up to 267 °C) and significant hydrophobicity, as indicated by a water contact angle of 118.7°. mdpi.com

Furthermore, research into the synthesis process itself aims to improve efficiency and yield. The use of different promoters, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been shown to facilitate highly efficient esterification at room temperature, achieving excellent yields in a short timeframe. mdpi.com This opens the door to more scalable and cost-effective production of these advanced biopolymers. These esterified PGA derivatives are being investigated for use as multifunctional surfactants and biocompatible materials in various industries. scirp.org

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

Academic and industry research has primarily focused on the application of long-chain esters, including 2-hexyldodecyl hexadecanoate (B85987), as emollients and skin conditioning agents in cosmetic formulations. cir-safety.orgpsu.edunaturalpoland.com The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of alkyl esters, concluding them to be safe for use in cosmetics when formulated to be non-irritating. cir-safety.orgpsu.edu This assessment, while not singling out 2-hexyldodecyl hexadecanoate, provides a foundational understanding of its toxicological profile through extrapolation from structurally similar compounds. cir-safety.org

Key findings indicate that the branched nature of the alkyl chain in esters like this compound influences their physical properties, such as providing a drier, less greasy feel compared to straight-chain oils. aston-chemicals.com This makes them valuable in creating aesthetically pleasing cosmetic products. aston-chemicals.com Furthermore, the ester functional group allows for effective solubilization of organic UV filters and pigments, highlighting its utility in sun care and color cosmetics. aston-chemicals.com

Recent research into the microbial synthesis of branched-chain esters from organic waste carboxylates points towards sustainable production methods for compounds with similar structures. nih.govnih.govosti.gov While not specific to this compound, this research opens up the possibility of biocatalytic synthesis routes for such esters, moving away from traditional chemical synthesis. nih.govnih.govmdpi.com

Identification of Remaining Knowledge Gaps and Challenges

Despite its use in the cosmetic industry, there is a significant lack of dedicated academic studies on this compound. The majority of available information is derived from broader assessments of alkyl esters. cir-safety.orgpsu.edu This presents several knowledge gaps:

Specific Synthesis and Optimization: While general esterification processes are well-known, there is a lack of published research detailing the optimized synthesis of this compound specifically. This includes reaction kinetics, catalyst selection, and purification methods tailored to this particular branched structure.

Detailed Physicochemical Characterization: Comprehensive data on the specific physicochemical properties of this compound, such as its precise melting point, viscosity profile at different temperatures, and refractive index, are not readily available in academic literature.

Structure-Function Relationship: A deeper understanding of how the specific branching at the 2-position of the hexyldodecyl alcohol moiety influences skin feel, spreadability, and interaction with other cosmetic ingredients is needed.

Biodegradability and Environmental Fate: While esters are generally considered biodegradable, specific studies on the environmental fate and degradation pathways of this compound are lacking.

Long-Term Skin Effects: While deemed safe for cosmetic use, long-term studies on the specific effects of this compound on the skin microbiome and barrier function would provide a more complete picture of its dermatological impact.

Emerging Research Avenues and Untapped Potential for this compound

The identified knowledge gaps pave the way for several exciting research avenues:

Green Synthesis Routes: Exploring enzymatic and biocatalytic methods for the synthesis of this compound could lead to more sustainable and environmentally friendly production processes. mdpi.com This aligns with the growing demand for "green chemistry" in the cosmetics industry. eurocosmetics-mag.com

Advanced Formulation Science: Investigating the use of this compound in novel drug delivery systems for topical and transdermal applications is a promising area. Its properties as a non-greasy emollient could be leveraged to improve the sensory characteristics and patient compliance of medicated creams and ointments.

Natural Sourcing and Analogs: The identification of this compound and similar esters in natural sources, such as plant extracts, suggests potential for sourcing from renewable raw materials. nih.govscispace.comthaiscience.info Further screening of natural products for this and structurally related compounds could be a fruitful area of research.

Material Science Applications: The unique properties of branched-chain esters could be explored for applications beyond cosmetics, such as in the development of specialty lubricants, plasticizers, or as components in advanced materials. The study of long-chain cellulose (B213188) esters has shown potential in creating bio-based plastics, an area where branched esters could also contribute. aalto.fi

Interdisciplinary Research Perspectives and Collaborative Opportunities

The future of research on this compound lies in interdisciplinary collaboration:

Chemistry and Biotechnology: Collaboration between synthetic chemists and biotechnologists could accelerate the development of efficient and sustainable chemo-enzymatic or fully microbial production routes for this ester. nih.govnih.gov

Dermatology and Cosmetic Science: Joint research between dermatologists and cosmetic scientists can lead to a more profound understanding of the interaction of this compound with the skin, including its effects on the skin barrier, microbiome, and the delivery of active ingredients.

Materials Science and Engineering: Partnerships with material scientists could uncover novel applications for this compound and other branched-chain esters in areas such as biodegradable polymers, coatings, and advanced functional fluids. The microbial production of branched medium-chain fatty acids for applications like biofuels and specialty chemicals highlights the potential for such collaborations. acs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Hexyldodecyl hexadecanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of hexadecanoic acid with 2-hexyldodecanol under acid catalysis. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For chromatographic quantification, internal standards like hexadecyl hexadecanoate are used, with calibration curves generated from peak area ratios . Structural validation via IUPAC-standardized identifiers (e.g., molecular weight, CAS registry number) ensures consistency with reference databases .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer : GC-MS coupled with derivatization (e.g., silylation) enhances volatility for lipid analysis. System suitability tests, such as resolution factors ≥2.0 between homologs (e.g., glyceryl hexadecanoate vs. octadecanoate), ensure precision . For plant or microbial extracts, ethyl acetate or n-hexane solvent systems improve lipid recovery, followed by normalization to internal standards like phytol or hexadecyl hexadecanoate .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer : While specific data for this compound is limited, analogous esters (e.g., methyl hexadecanoate) require precautions against inhalation and skin contact. Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and spill containment kits. Hazard assessments prioritize "weight of evidence" from structurally similar compounds, as outlined in EU Regulation 1272/2008 .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic fate of this compound in bacterial biofilms?

  • Methodological Answer : Transcriptomic profiling (e.g., RNA sequencing) identifies downregulated enzymes in hexadecanoate degradation pathways, such as acyl-CoA dehydrogenases (EC 1.3.8.7/8) and enoyl-CoA hydratases (EC 4.2.1.17) . Couple this with isotopic labeling (e.g., ¹³C-hexadecanoate) to track incorporation into acetyl-CoA via LC-MS. Use mutant strains (e.g., E. coli LS5218) lacking fadD to assess substrate-specific CoA ligase activity .

Q. What experimental approaches elucidate the role of this compound in microbial rhizosphere interactions?

  • Methodological Answer : Co-culture assays with Pseudomonas stutzeri NRCB010 can test growth modulation by lipid exudates. Dose-response studies (e.g., 0–20 µg/mL) quantify bacterial biomass via optical density (OD600), with significance determined by t-tests (p<0.05). Metabolite extraction via solid-phase microextraction (SPME) paired with ion chromatography identifies synergistic effects with compounds like 2,4-di-tert-butylphenol .

Q. How do researchers resolve contradictions in enzymatic degradation data for long-chain esters like this compound?

  • Methodological Answer : Discrepancies in enzyme kinetics (e.g., conflicting Vmax values) may arise from biofilm maturity or substrate specificity. Validate findings using qPCR to measure gene expression (e.g., LEPBI_I0107 for CoA ligase) across biofilm growth phases. Cross-reference with proteomic data to confirm enzyme abundance . Statistical tools like ANOVA assess variability between biological replicates.

Q. What strategies mitigate challenges in detecting degradation intermediates of this compound?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) improves identification of transient intermediates (e.g., β-oxidation products). Use deuterated solvents to minimize background noise. For low-abundance metabolites, employ stable isotope-assisted metabolomics (SIAM) with ²H or ¹⁵N labeling .

Methodological Notes

  • Chromatographic Standards : Hexadecyl hexadecanoate (CAS 540-10-3) serves as a retention index marker in GC-MS, with relative response factors (e.g., F = (rS/rD) × (CD/CS)) ensuring quantification accuracy .
  • Enzyme Assays : Acyl-CoA dehydrogenase activity is measured spectrophotometrically at 600 nm using ferricenium ion as an electron acceptor .
  • Data Validation : Reproducibility requires ≤2% relative standard deviation (RSD) in triplicate injections .

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